(3-Bromophenyl)(4-(4-methoxyphenylcarbonothioyl)piperazin-1-yl)methanethione
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis and Characterization Research often focuses on synthesizing new compounds and characterizing their structures through analytical techniques. For example, the study by Wujec and Typek (2023) outlines a method for obtaining a novel compound with structural elements similar to the query compound, providing insights into synthesis routes and structural assignments through HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).
Antimicrobial and Antiviral Activities Compounds containing elements of the query chemical have been investigated for their biological activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from reactions involving similar structural components, evaluating their antimicrobial activities against various microorganisms. Some synthesized compounds showed good to moderate activities, indicating the potential of such chemicals in developing new antimicrobial agents (Bektaş et al., 2007).
Potential in Cancer Treatment Research into heteroleptic platinum(II) dithiocarbamates with structural similarities to the query compound has shown promise in cancer treatment. Amir et al. (2016) synthesized and characterized complexes showing high potency against various cancer cell lines, attributed to their DNA-binding capabilities and potential to act as anticancer agents (Amir et al., 2016).
Enabling Technologies in Organic Synthesis The compound also relates to innovations in synthetic methodologies. Nematollahi and Amani (2011) explored electrochemical methods for synthesizing new phenylpiperazine derivatives, providing a green and efficient approach to obtaining compounds with potential pharmaceutical applications (Nematollahi & Amani, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a piperazine ring, have been found to interact with a variety of targets, including receptors and enzymes involved in various disease states .
Mode of Action
It is known that piperazine derivatives can modulate the pharmacokinetic properties of drug substances . They can interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Piperazine derivatives have been found to be involved in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Piperazine derivatives have been found to exhibit a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(3-bromobenzenecarbothioyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS2/c1-23-17-7-5-14(6-8-17)18(24)21-9-11-22(12-10-21)19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIVODGOQHFVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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